molecular formula C20H17N5O2S B11007465 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B11007465
M. Wt: 391.4 g/mol
InChI Key: JCQSPOGOMPXPAU-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a quinazolinone core, a thiazole ring, and a pyridine moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazolinone and thiazole intermediates can be coupled using appropriate linkers and conditions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the quinazolinone core.

    Reduction: Reduction reactions might target the carbonyl groups in the quinazolinone or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine, thiazole, or quinazolinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Studies might explore its effectiveness against various bacterial or fungal strains.

    Anticancer Research: Potential use in developing new anticancer agents.

Medicine

    Drug Development: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide would depend on its specific biological target. Generally, such compounds might:

    Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.

    Interact with DNA/RNA: Binding to nucleic acids and interfering with their function.

    Modulate Receptors: Acting as agonists or antagonists to various receptors in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of quinazolinone, thiazole, and pyridine rings in a single molecule is relatively unique and may confer specific biological activities.

    Biological Activity: Its specific activity profile might differ from other similar compounds, making it a valuable candidate for further research.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C20H17N5O2S/c26-18(24-20-23-17(12-28-20)16-8-3-4-10-21-16)9-5-11-25-13-22-15-7-2-1-6-14(15)19(25)27/h1-4,6-8,10,12-13H,5,9,11H2,(H,23,24,26)

InChI Key

JCQSPOGOMPXPAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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